molecular formula C7H13ClN2S B7854286 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine hydrochloride

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine hydrochloride

Cat. No.: B7854286
M. Wt: 192.71 g/mol
InChI Key: IYDZMLOCMVWKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine hydrochloride typically involves the reaction of 4-methylthiazole with appropriate amine precursors under controlled conditions. One common method involves the alkylation of 4-methylthiazole with 2-bromo-2-methylpropane, followed by the introduction of an amine group through nucleophilic substitution. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives or amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: A simpler thiazole derivative with similar chemical properties.

    2-Aminothiazole: Another thiazole derivative with an amine group, used in various chemical syntheses.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for human health.

Uniqueness

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an amine group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.ClH/c1-5-4-10-6(9-5)7(2,3)8;/h4H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDZMLOCMVWKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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